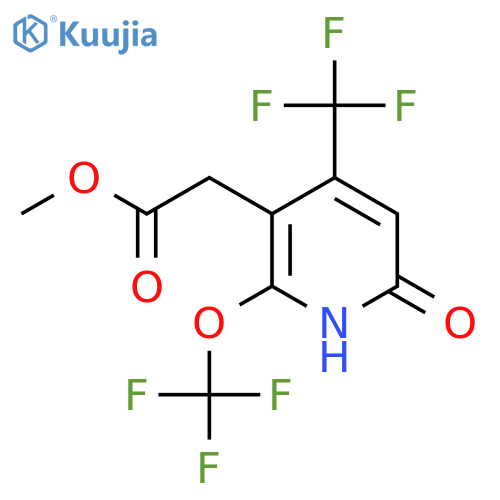

Cas no 1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate)

1806727-69-4 structure

商品名:Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate

CAS番号:1806727-69-4

MF:C10H7F6NO4

メガワット:319.157304048538

CID:4834927

Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C10H7F6NO4/c1-20-7(19)2-4-5(9(11,12)13)3-6(18)17-8(4)21-10(14,15)16/h3H,2H2,1H3,(H,17,18)

- InChIKey: YQCBSKGTDPPFCA-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(NC(=C1CC(=O)OC)OC(F)(F)F)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 517

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.599

Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092198-1g |

Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate |

1806727-69-4 | 97% | 1g |

$1,460.20 | 2022-03-31 |

Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1806727-69-4 (Methyl 6-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬